molecular formula C29H27ClN2O B14136708 (4-Benzylpiperidin-1-yl)[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone CAS No. 669705-04-8

(4-Benzylpiperidin-1-yl)[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone

Cat. No.: B14136708
CAS No.: 669705-04-8
M. Wt: 455.0 g/mol
InChI Key: HQUISRADCYHZBF-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzyl group, a quinoline moiety, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl group through electrophilic substitution. The piperidine ring is then benzylated, and the final step involves the formation of the methanone linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under specific conditions.

Major Products

The major products formed from these reactions include various substituted quinolines, alcohol derivatives, and modified piperidine compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzylpiperidin-1-yl)[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The quinoline moiety is particularly important for its binding affinity, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperidin-1-yl)[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility makes it a valuable compound for diverse scientific and industrial applications.

Properties

CAS No.

669705-04-8

Molecular Formula

C29H27ClN2O

Molecular Weight

455.0 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone

InChI

InChI=1S/C29H27ClN2O/c1-20-6-5-9-25-26(19-27(31-28(20)25)23-10-12-24(30)13-11-23)29(33)32-16-14-22(15-17-32)18-21-7-3-2-4-8-21/h2-13,19,22H,14-18H2,1H3

InChI Key

HQUISRADCYHZBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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